molecular formula C24H24ClN5O3S B11424998 3-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-8-methoxy-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one

3-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-8-methoxy-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B11424998
M. Wt: 498.0 g/mol
InChI Key: KMPRQNYXVHWTTC-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of indole derivatives, characterized by its complex structure.
  • It contains a pyrimido[5,4-b]indole core, which is fused with a pyrimidine ring system.
  • The presence of a chlorophenyl group, a piperazine moiety, and a methoxy group adds to its uniqueness.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this exact compound may not be readily available, similar indole-based compounds can be synthesized using various methods.

      Reaction Conditions: These reactions typically occur under reflux conditions, using suitable solvents and reagents.

      Industrial Production: Unfortunately, information on large-scale industrial production methods for this specific compound is limited.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions due to its functional groups.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and substituents. Isolation and characterization of these products would be essential.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure could inspire new synthetic methodologies or serve as a building block for other molecules.

      Biology: Investigating its interactions with biological targets (e.g., receptors, enzymes) could reveal potential therapeutic applications.

      Medicine: Screening for pharmacological activities (e.g., anticancer, antimicrobial) is crucial.

      Industry: Its use as a dye, catalyst, or material in organic electronics might be explored.

  • Mechanism of Action

      Targets: Identifying molecular targets (e.g., proteins, nucleic acids) is essential.

      Pathways: Understanding the signaling pathways affected by this compound can provide insights into its biological effects.

  • Comparison with Similar Compounds

      Similar Compounds: Other indole derivatives, such as those with piperazine or pyrimidine moieties, can be compared.

      Uniqueness: Highlight its distinct features compared to structurally related compounds.

    Properties

    Molecular Formula

    C24H24ClN5O3S

    Molecular Weight

    498.0 g/mol

    IUPAC Name

    3-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methoxy-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one

    InChI

    InChI=1S/C24H24ClN5O3S/c1-33-17-5-6-19-18(14-17)21-22(26-19)23(32)30(24(34)27-21)8-7-20(31)29-11-9-28(10-12-29)16-4-2-3-15(25)13-16/h2-6,13-14,26H,7-12H2,1H3,(H,27,34)

    InChI Key

    KMPRQNYXVHWTTC-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl

    Origin of Product

    United States

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